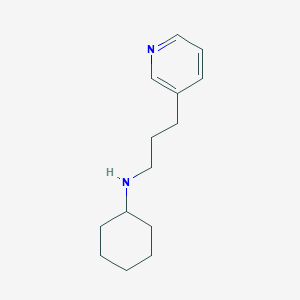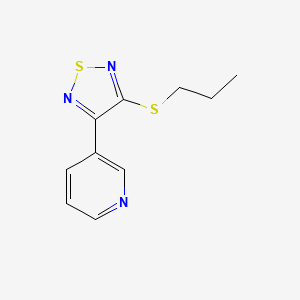![molecular formula C15H9N3OS B8278020 Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone](/img/structure/B8278020.png)
Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite. The reaction is carried out in a mixture of solvents under mild conditions, resulting in the formation of the desired benzimidazole derivative . The structure of the synthesized compound is confirmed using techniques such as FTIR, NMR, and HRMS .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, in cancer treatment, the compound may inhibit the proliferation of cancer cells by interfering with their DNA replication or inducing apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzimidazole: Another benzimidazole derivative with similar biological activities.
Benzothiazole: Shares structural similarities and exhibits comparable antimicrobial and anticancer properties.
Uniqueness
Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone is unique due to its specific substitution pattern and the presence of the thiadiazole ring, which enhances its biological activity and selectivity compared to other benzimidazole derivatives .
Propiedades
Fórmula molecular |
C15H9N3OS |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
phenyl([1,2,4]thiadiazolo[4,5-a]benzimidazol-1-yl)methanone |
InChI |
InChI=1S/C15H9N3OS/c19-13(10-6-2-1-3-7-10)14-17-20-15-16-11-8-4-5-9-12(11)18(14)15/h1-9H |
Clave InChI |
YWTNBGSRRHSFFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=NSC3=NC4=CC=CC=C4N23 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-Methylbenzyl)oxy]quinazoline-2,4-diamine](/img/structure/B8277938.png)


![2-(Hydroxymethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one](/img/structure/B8277960.png)

![9-Amino-7-chloro-2,3-dihydro-1H-cyclopenta-[b] quinoline](/img/structure/B8277968.png)


![Ethyl 3-{[(4-nitrophenoxy)carbonyl]amino}propanoate](/img/structure/B8278014.png)
![2,3-Dimethyl-7-hydroxymethylbenzo[b]furan](/img/structure/B8278021.png)
![(4,7-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B8278024.png)
![4-amino-N-[2-(methylamino)pyridin-4-yl]benzenesulfonamide](/img/structure/B8278026.png)
![Methyl 2-[(3-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)carbonyl]benzoate](/img/structure/B8278031.png)

